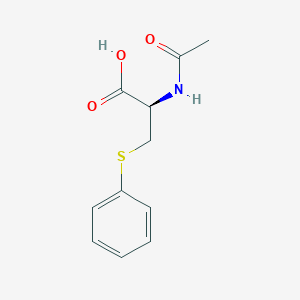

Phenylmercapturic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905052 | |

| Record name | S-Phenyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | S-Phenyl-N-acetylcysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4775-80-8 | |

| Record name | Phenylmercapturic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4775-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Phenyl-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Phenyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-acetamido-3-phenylsulfanylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-S-PHENYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XI8247P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Formation of S-Phenylmercapturic Acid from Benzene Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of S-phenylmercapturic acid (SPMA) following exposure to benzene (B151609). It details the metabolic pathways, key enzymatic players, and quantitative data relating exposure levels to biomarker concentrations. Furthermore, this guide includes detailed experimental protocols for the quantification of SPMA in urine and visual representations of the core concepts to aid in understanding.

Introduction to Benzene Metabolism and SPMA Formation

Benzene, a ubiquitous environmental and industrial pollutant, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its toxicity is not inherent but arises from its metabolic activation in the body, primarily in the liver. This biotransformation process generates a series of reactive metabolites that can lead to cellular damage and increase the risk of hematological malignancies such as acute myeloid leukemia.[1]

One of the minor but highly specific urinary biomarkers of benzene exposure is S-phenylmercapturic acid (SPMA). While accounting for a small fraction of the total absorbed benzene dose (approximately 0.11% to 1%), its specificity makes it an excellent tool for assessing low-level and occupational exposure.[1][2] This guide will elucidate the intricate biochemical cascade leading to the formation of SPMA.

The Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

The metabolic journey from benzene to SPMA is a multi-step process involving several key enzymes. The initial and rate-limiting step is the oxidation of benzene to benzene oxide, a reactive epoxide intermediate.

Phase I Metabolism: Oxidation of Benzene

The primary enzyme responsible for the initial oxidation of benzene is Cytochrome P450 2E1 (CYP2E1) , predominantly found in the liver.[3] CYP2E1 catalyzes the conversion of benzene to benzene oxide. Benzene oxide exists in equilibrium with its tautomer, oxepin.

The Fate of Benzene Oxide

Benzene oxide is a critical branching point in benzene metabolism. It can undergo several transformations:

-

Spontaneous Rearrangement: The majority of benzene oxide spontaneously rearranges to form phenol, which is the major metabolite of benzene.[3]

-

Hydration: Epoxide hydrolase can hydrate (B1144303) benzene oxide to benzene dihydrodiol, a precursor to catechol.

-

Ring Opening: Benzene oxide/oxepin can undergo ring-opening to form muconaldehydes, which are further oxidized to trans,trans-muconic acid (t,t-MA), another important biomarker of benzene exposure.

-

Conjugation with Glutathione (B108866): A small but significant portion of benzene oxide is detoxified through conjugation with glutathione (GSH). This reaction is the committed step towards the formation of SPMA.

Phase II Metabolism: Glutathione Conjugation and Mercapturic Acid Formation

The conjugation of benzene oxide with GSH is catalyzed by Glutathione S-transferases (GSTs) . Several GST isozymes can facilitate this reaction, with GSTT1 being particularly important.[2] Individuals with a deletion polymorphism in the GSTT1 gene (GSTT1-null genotype) exhibit significantly lower levels of urinary SPMA, highlighting the critical role of this enzyme in the pathway.

The initial product of this conjugation is S-phenylglutathione. This conjugate is then sequentially metabolized by γ-glutamyltranspeptidase and dipeptidases to yield S-phenylcysteine. The final step is the N-acetylation of S-phenylcysteine by N-acetyltransferase to form S-phenylmercapturic acid (SPMA), which is then excreted in the urine.

It is important to note the existence of a precursor to SPMA in urine, pre-S-phenylmercapturic acid (pre-SPMA). This unstable metabolite can be converted to the more stable SPMA under acidic conditions, a critical consideration for accurate analytical measurement.[4]

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway from benzene to SPMA and other major metabolites.

Quantitative Data on SPMA Formation

The concentration of SPMA in urine is directly related to the level of benzene exposure. The following tables summarize quantitative data from various studies, illustrating the relationship between benzene exposure and urinary SPMA levels in different populations.

Table 1: Urinary SPMA Concentrations in Different Exposure Groups

| Population Group | Benzene Exposure Level | Mean/Median Urinary SPMA (µg/g creatinine) | Reference |

| Non-smokers (General Population) | Background environmental levels | 0.097 (Median) | [1] |

| Smokers (General Population) | Cigarette smoke | 1.132 (Median) | [1] |

| Non-smoking Workers | < 0.25 ppm | Significantly higher than unexposed | [5] |

| Occupationally Exposed Workers | 0.71 - 32.17 mg/m³ | 49.55 - 335.69 (Median, depending on exposure segment) | [6] |

| Junior High School Students | < 0.092 ppm | 1.39 (Mean) | [7] |

Table 2: Correlation of Airborne Benzene with Urinary SPMA in Non-Smokers

| Airborne Benzene Concentration (µg/m³) | Mean Urinary SPMA (µg/g creatinine) | Correlation (r²) | Reference |

| 11.4 (average) | 1.2 | 0.18 (weak) | [8] |

| 30 (average) | 267 ng/L (urinary benzene) | Statistically significant correlation | [9] |

Experimental Protocols for SPMA Quantification

The accurate quantification of urinary SPMA is crucial for its use as a biomarker. The most common and reliable method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The following is a detailed, representative protocol based on established methods such as the NIOSH Manual of Analytical Methods 8326.[10][11]

Principle

Urinary SPMA, along with a deuterated internal standard, is extracted from the urine matrix using solid-phase extraction (SPE). An essential step is the acid hydrolysis of the urine sample to convert the unstable precursor, pre-SPMA, into the stable SPMA, ensuring the measurement of total SPMA. The extracted and hydrolyzed sample is then analyzed by HPLC-MS/MS.

Reagents and Materials

-

S-Phenylmercapturic acid (SPMA) standard

-

Deuterated S-phenylmercapturic acid (SPMA-d5) internal standard

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Acetic acid, glacial

-

Sulfuric acid (9 M) or Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Urine collection containers

-

Vortex mixer, centrifuge, and sample evaporator

Sample Preparation

-

Urine Collection and Storage: Collect urine samples in polypropylene (B1209903) containers and store them frozen at -20°C or below until analysis.[1]

-

Thawing and Aliquoting: Thaw urine samples to room temperature and mix thoroughly. Transfer a 1-3 mL aliquot to a clean tube.[1][2]

-

Addition of Internal Standard: Add a known amount of SPMA-d5 internal standard solution to each urine sample, quality control, and calibration standard.[2]

-

Acid Hydrolysis (Conversion of pre-SPMA):

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed and pH-adjusted urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the SPMA and internal standard with methanol or an appropriate solvent mixture.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial HPLC mobile phase.

HPLC-MS/MS Analysis

-

HPLC System: A standard HPLC system with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid), is commonly employed.[1][12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both SPMA and the SPMA-d5 internal standard. A common transition for SPMA is m/z 238.1 → 109.1.[1][3]

-

Quantification: Create a calibration curve by analyzing standards of known SPMA concentrations. The concentration of SPMA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for urinary SPMA analysis.

Conclusion

The formation of S-phenylmercapturic acid is a specific, albeit minor, pathway in the complex metabolism of benzene. Its high specificity makes it an invaluable biomarker for assessing human exposure to benzene, particularly at low environmental and occupational levels. Understanding the metabolic pathway, the influence of genetic factors like GSTT1 polymorphisms, and the nuances of its analytical determination are critical for researchers, scientists, and drug development professionals working in toxicology, epidemiology, and occupational health. The standardized protocols and quantitative data presented in this guide provide a solid foundation for the accurate measurement and interpretation of urinary SPMA as a key indicator of benzene exposure.

References

- 1. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Urinary Biomarkers to Estimate the Benzene Exposure Levels in Individuals Exposed to Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pjmhsonline.com [pjmhsonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. cdc.gov [cdc.gov]

- 11. cdc.gov [cdc.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

The Biosynthesis of S-Phenylmercapturic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of S-Phenylmercapturic acid (S-PMA), a key biomarker for benzene (B151609) exposure. The document outlines the metabolic pathway, key enzymes, quantitative data, and detailed experimental protocols relevant to its study.

Introduction

S-Phenylmercapturic acid (S-PMA) is a urinary metabolite of benzene, widely recognized as a specific and sensitive biomarker for assessing low-level exposure to this hazardous chemical.[1][2][3] Benzene is an established human carcinogen, and monitoring its uptake and metabolism is crucial for occupational health and environmental risk assessment.[4] The formation of S-PMA is a multi-step enzymatic process primarily occurring in the liver, involving detoxification pathways that conjugate benzene's reactive metabolite with glutathione (B108866) and subsequently process it for excretion. Understanding this biosynthesis pathway is essential for interpreting biomarker data and for developing strategies to mitigate benzene toxicity.

The Biosynthesis Pathway of S-Phenylmercapturic Acid

The conversion of benzene to S-PMA involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism.

Phase I: Oxidation of Benzene

The initial and rate-limiting step in benzene metabolism is its oxidation to benzene oxide, a highly reactive electrophilic epoxide. This reaction is primarily catalyzed by the Cytochrome P450 mixed-function oxidase system, with Cytochrome P450 2E1 (CYP2E1) being the most efficient enzyme, particularly at low benzene concentrations.[5] Other isoforms, such as CYP2F2, may also contribute, especially in the lungs.[6] Benzene oxide exists in equilibrium with its tautomer, oxepin.

Phase II: Mercapturic Acid Pathway

The reactive benzene oxide is detoxified through the mercapturic acid pathway, which involves four key enzymatic steps:

-

Glutathione Conjugation: Benzene oxide is conjugated with the tripeptide glutathione (GSH) to form S-(phenyl)-glutathione. This reaction can occur spontaneously but is significantly accelerated by Glutathione S-transferases (GSTs) . The most critical enzymes in this step are GSTT1 and GSTP1 .[4][7] GSTA1 and GSTM1 have been shown to have minimal activity in this specific conjugation.[4][7]

-

Removal of Glutamic Acid: The glutamic acid residue is cleaved from the S-(phenyl)-glutathione conjugate by the enzyme γ-glutamyltransferase (GGT) , yielding S-(phenyl)-cysteinylglycine.[8][9][10]

-

Removal of Glycine (B1666218): The glycine residue is subsequently removed from S-(phenyl)-cysteinylglycine by dipeptidases , resulting in the formation of S-(phenyl)-cysteine.[8][9]

-

N-Acetylation: The final step is the N-acetylation of the amino group of S-(phenyl)-cysteine by an N-acetyltransferase (NAT) , using acetyl-CoA as the acetyl donor, to form S-Phenylmercapturic acid (N-acetyl-S-phenyl-L-cysteine).[8][11]

The resulting S-PMA is a water-soluble compound that is readily excreted in the urine.

References

- 1. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary Mercapturic Acids to Assess Exposure to Benzene and Other Volatile Organic Compounds in Coke Oven Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzene oxide is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic factors involved in the metabolism of benzene in mouse lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione, gamma-glutamyl transpeptidase, and the mercapturic acid pathway as modulators of 2-bromohydroquinone oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-acetyltransferase - Wikipedia [en.wikipedia.org]

The Critical Role of Glutathione S-Transferase in Phenylmercapturic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detoxification of xenobiotics is a critical physiological process, and the mercapturic acid pathway represents a major route for the biotransformation and elimination of a wide array of electrophilic compounds. Central to this pathway is the enzymatic activity of Glutathione (B108866) S-transferases (GSTs), which catalyze the initial conjugation of electrophiles with glutathione (GSH). This guide provides an in-depth examination of the pivotal role of GSTs in the synthesis of S-phenylmercapturic acid (PMA), a key biomarker for benzene (B151609) exposure. We will explore the enzymatic kinetics of specific GST isoforms, detail experimental protocols for activity assessment and metabolite quantification, and visualize the core biochemical and experimental workflows.

Introduction: The Mercapturic Acid Pathway and Benzene Metabolism

The mercapturic acid pathway is a multi-step enzymatic process that converts harmful electrophilic compounds into water-soluble mercapturic acids, which are then readily excreted in the urine.[1][2] This detoxification process is initiated by the conjugation of the xenobiotic with the endogenous antioxidant glutathione, a reaction catalyzed by the superfamily of Glutathione S-transferases.[2][3]

Benzene, a ubiquitous environmental pollutant and known human carcinogen, undergoes metabolic activation primarily by cytochrome P450 enzymes (notably CYP2E1) to form the reactive electrophile, benzene oxide.[4][5] The detoxification of benzene oxide is critically dependent on its conjugation with glutathione, the first and rate-limiting step in the formation of S-phenylmercapturic acid (SPMA).[4][6] The subsequent steps involve the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate by γ-glutamyltransferases and dipeptidases, followed by N-acetylation of the remaining cysteine conjugate to form the final mercapturic acid product.[1][3]

Glutathione S-Transferase Isoforms in Phenylmercapturic Acid Synthesis

The GST superfamily comprises multiple classes of enzymes, with varying substrate specificities and tissue distribution.[2] Research has demonstrated that not all GST isoforms are equally effective in catalyzing the conjugation of benzene oxide with glutathione. The primary isoforms implicated in this critical detoxification step are GST Theta 1 (GSTT1) and GST Pi 1 (GSTP1).[4] In contrast, GST Mu 1 (GSTM1) and GST Alpha 1 (GSTA1) have shown significantly less or no detectable activity towards benzene oxide in vitro.[7]

The genetic deletion of the GSTT1 gene has been strongly correlated with reduced levels of urinary SPMA, indicating its powerful effect on benzene detoxification.[8] The influence of the GSTM1 null genotype on SPMA excretion is considered to be less significant.[9][10]

Quantitative Data: Kinetic Parameters of GST Isoforms

The efficiency of GSTT1 and GSTP1 in detoxifying benzene oxide has been quantified through kinetic studies. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the affinity of the enzyme for its substrate and its catalytic turnover rate.

| GST Isoform | Km (μM) | Vmax (fmol/s) | Reference |

| GSTT1 | 420 | 450 | [4] |

| GSTP1 | 3600 | 3100 | [7] |

Table 1: Kinetic parameters for the conjugation of benzene oxide with glutathione by human GSTT1 and GSTP1 at 37°C.[4][7]

Experimental Protocols

Measurement of Glutathione S-Transferase Activity

A common and reliable method for determining total GST activity is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a general substrate for most GST isozymes.[11][12][13] The conjugation of CDNB with GSH results in a product that absorbs light at 340 nm, allowing for the continuous monitoring of enzyme activity.

Materials:

-

Phosphate (B84403) buffer (e.g., PBS, pH 6.5)[12]

-

Reduced Glutathione (GSH) solution (e.g., 100 mM)[12]

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)[12]

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Sample containing GST (e.g., cell lysate, tissue homogenate)

Procedure:

-

Prepare an assay cocktail by mixing the phosphate buffer, GSH solution, and CDNB solution. A typical ratio is 980 µl buffer, 10 µl of 100 mM GSH, and 10 µl of 100 mM CDNB for each 1 ml of cocktail.[12]

-

Equilibrate the assay cocktail to the desired temperature (e.g., 25°C or 37°C).[12][14]

-

Pipette the assay cocktail into a cuvette (e.g., 900 µl).[12]

-

For a blank measurement, add a corresponding volume of the sample buffer (e.g., 100 µl PBS) to the cuvette and zero the spectrophotometer.[12]

-

To initiate the reaction, add the sample containing GST (e.g., 100 µl of cell lysate) to the cuvette and mix thoroughly.[12]

-

Immediately begin recording the increase in absorbance at 340 nm over a set period (e.g., 5 minutes).[12]

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

GST activity is calculated using the molar extinction coefficient of the CDNB-GSH conjugate (ε = 9.6 mM-1 cm-1).[11]

Quantification of S-Phenylmercapturic Acid in Urine

The analysis of SPMA in urine is a key method for biomonitoring benzene exposure.[15][16] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[15][17]

Materials:

-

Urine sample

-

Internal standard (e.g., S-phenyl-d5-mercapturic acid, SPMA-d5)[15]

-

Acetic acid[15]

-

Extraction solvent (e.g., methyl tert-butyl ether, MTBE)[15]

-

Centrifuge

-

Evaporator

-

LC-MS/MS system

Procedure (based on a liquid-liquid extraction method):

-

To a 500 µL aliquot of urine in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution (e.g., 1 µg/mL SPMA-d5).[15]

-

Add 50 µL of 95% acetic acid to acidify the sample.[15] This step is crucial as a precursor, pre-S-phenylmercapturic acid (pre-SPMA), can be present in urine and dehydrates to SPMA under acidic conditions.[17][18]

-

Add 3 mL of MTBE, vortex for 10 minutes, and then centrifuge for 5 minutes at approximately 3400 rpm.[15]

-

Transfer the supernatant (approximately 2.6 mL) to a new tube and evaporate to dryness under a vacuum at 45°C.[15]

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

Inject the reconstituted sample into the LC-MS/MS system for quantification.

Visualizations

Signaling Pathways and Workflows

Caption: The metabolic pathway of benzene to S-phenylmercapturic acid.

Caption: Experimental workflow for the spectrophotometric GST activity assay.

Caption: Workflow for the quantification of urinary S-phenylmercapturic acid.

Conclusion

The enzymatic activity of Glutathione S-transferases is a cornerstone of the detoxification of benzene and numerous other xenobiotics. The conjugation of benzene oxide with glutathione, catalyzed predominantly by GSTT1 and GSTP1, is the committing step in the formation of S-phenylmercapturic acid, a reliable biomarker of benzene exposure. Understanding the kinetic properties of these specific GST isoforms and employing robust experimental protocols for the assessment of their activity and the quantification of their metabolic products are essential for research in toxicology, drug metabolism, and occupational health. The methodologies and data presented in this guide provide a comprehensive resource for professionals in these fields.

References

- 1. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 4. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzene Uptake and Glutathione S-transferase T1 Status as Determinants of S-Phenylmercapturic Acid in Cigarette Smokers in the Multiethnic Cohort | PLOS One [journals.plos.org]

- 7. Benzene oxide is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzene Uptake and Glutathione S-transferase T1 Status as Determinants of S-Phenylmercapturic Acid in Cigarette Smokers in the Multiethnic Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzene Uptake and Glutathione S-transferase T1 Status as Determinants of S-Phenylmercapturic Acid in Cigarette Smokers in the Multiethnic Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of glutathione S-transferases polymorphisms on biological monitoring of exposure to low doses of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. caymanchem.com [caymanchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. academic.oup.com [academic.oup.com]

The Toxicokinetics of Phenylmercapturic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenylmercapturic acid (PMA) is a urinary metabolite of benzene (B151609) and is recognized as a highly specific and sensitive biomarker for assessing exposure to this hazardous chemical.[1][2] Benzene is a known human carcinogen, and monitoring its uptake is crucial for occupational and environmental health.[2][3] This technical guide provides an in-depth overview of the toxicokinetics of PMA in humans, including its metabolic pathway, excretion characteristics, and quantification in biological samples.

Metabolic Pathway of Phenylmercapturic Acid

Benzene is primarily absorbed through inhalation.[1] In the body, it undergoes a series of metabolic transformations, primarily in the liver. The formation of PMA is a minor but highly specific pathway for benzene detoxification. The initial step involves the oxidation of benzene to benzene oxide, a reactive epoxide, by cytochrome P450 enzymes.[4][5] This epoxide can then be conjugated with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST).[5][6] Following this conjugation, the resulting molecule undergoes further processing to form a pre-S-phenylmercapturic acid (pre-PMA), which is then dehydrated to the stable S-phenylmercapturic acid that is excreted in the urine.[5]

Toxicokinetic Parameters

The toxicokinetic profile of PMA is characterized by its absorption, distribution, metabolism, and excretion (ADME). As a metabolite, its kinetics are dependent on the exposure to the parent compound, benzene.

Absorption and Distribution

Benzene is rapidly absorbed into the bloodstream upon inhalation.[1] The distribution of benzene and its metabolites throughout the body is complex. While benzene itself can distribute into fatty tissues, its metabolites, including the precursors to PMA, are more water-soluble and are primarily found in the blood and subsequently filtered by the kidneys.

Metabolism

The formation of PMA from benzene is a key metabolic process. It is estimated that approximately 0.11% of an inhaled dose of benzene is excreted as PMA.[7][8]

Excretion

PMA is primarily excreted in the urine.[4] Studies have shown that the elimination half-life of PMA is approximately 9.1 hours (with a standard deviation of 3.7 hours).[7][8] This relatively long half-life makes PMA a reliable biomarker for assessing benzene exposure over a workday.[7][9] In some individuals, a second, slower elimination phase with a half-life of around 45 hours has been observed.[10]

Quantitative Data on Urinary this compound

The concentration of PMA in urine is strongly correlated with the level of benzene exposure.[10][11] The following tables summarize quantitative data from various human studies.

Table 1: Urinary PMA Concentrations in Relation to Occupational Benzene Exposure

| Airborne Benzene Concentration (8-hour TWA) | Median/Average Urinary PMA Concentration (µg/g creatinine) | Study Population | Reference |

| 1 mg/m³ (0.3 ppm) | Detectable | Chemical manufacturing, oil refinery, and natural gas production workers | [11] |

| 3.25 mg/m³ (1 ppm) | 46 (95% CI: 41-50) | Workers in petrochemical industries | [10][11] |

| ≤6.0 mg/m³ | 49.55 (median) | Shoe-making workers | [12] |

| 6.0 to 10.0 mg/m³ | 102.15 (median) | Shoe-making workers | [12] |

| 10 to 32.5 mg/m³ | 335.69 (median) | Shoe-making workers | [12] |

| 32.5 mg/m³ (10 ppm) | 383 | Workers in chemical manufacturing plants and those cleaning tanks | [10][11] |

| Up to 543 µg/g creatinine | - | Workers in chemical manufacturing plants and those cleaning tanks | [10] |

Table 2: Urinary PMA Concentrations in Non-Occupationally Exposed Populations

| Population | Mean Urinary PMA Concentration (µg/g creatinine) | Reference |

| Smokers (moderate) | 3.61 | [8] |

| Non-smokers | 1.99 | [8] |

| Smokers (>20 cigarettes/day) | 7.8 (geometric mean) | [13] |

| Non-smokers | 1.0 (geometric mean) | [13] |

| Children in non-urban areas | 0.22 (median) | [14] |

| Children in fairly urban areas | 0.28 (median) | [14] |

| Children in very urban areas | 0.90 (median) | [14] |

Experimental Protocols for this compound Analysis

The accurate quantification of PMA in urine requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.[2][4]

Sample Preparation

A critical step in the analysis of urinary PMA is the acid hydrolysis of the sample. This is necessary to convert the precursor, pre-PMA, to the stable PMA molecule, ensuring the measurement of total PMA.[5][15]

Protocol for Acid Hydrolysis and Extraction:

-

Sample Collection: Collect urine samples in polypropylene (B1209903) tubes.[16] Samples can be stored frozen at -20°C for at least 90 days.[2][16]

-

Acidification: To a 500 µL aliquot of urine, add 50 µL of 9 M sulfuric acid or 95% acetic acid to achieve a pH of approximately 1-2.[2][15][17] This step facilitates the conversion of pre-PMA to PMA.[5][17]

-

Internal Standard Spiking: Add an internal standard, such as a deuterated PMA (e.g., SPMA-d5), to the sample to correct for analytical variability.[2][18]

-

Extraction: Perform liquid-liquid extraction (LLE) by adding 3 mL of an organic solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate.[2][19]

-

Homogenization and Centrifugation: Vortex the mixture for 10 minutes and then centrifuge at 3400 rpm for 5 minutes to separate the organic and aqueous layers.[2]

-

Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a vacuum or a stream of nitrogen.[2]

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[2]

Analytical Instrumentation and Conditions

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.[20]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.01% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.01% acetic acid) is common.[20]

-

Flow Rate: Flow rates are generally in the range of 0.5-0.6 mL/min.[20]

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Negative electrospray ionization (ESI-) is used to generate ions of PMA.[18][20]

-

Detection Mode: Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity. The precursor ion for PMA is m/z 238, which fragments to a product ion of m/z 109.[18][20] For the deuterated internal standard (SPMA-d5), the transition is typically m/z 243 → 114.[18][20]

Method Validation

A robust analytical method for PMA should be validated for linearity, accuracy, precision, and stability.[2]

-

Linearity: The method should demonstrate a linear response over a defined concentration range, for example, from 0.5 to 500 ng/mL, with a correlation coefficient (r) greater than 0.99.[2]

-

Accuracy: The accuracy, expressed as the percentage of the nominal concentration, should be within acceptable limits, typically 91.4-105.2%.[2]

-

Precision: The coefficient of variation (CV%) for both intra- and inter-assay precision should be low, generally between 4.73% and 9.96%.[2]

-

Stability: PMA in urine has been shown to be stable for at least 90 days when stored at -20°C.[2]

Conclusion

The toxicokinetics of S-phenylmercapturic acid are well-characterized, establishing it as a reliable biomarker for human exposure to benzene. Its formation via a specific metabolic pathway and its excretion kinetics allow for the accurate assessment of both occupational and environmental benzene uptake. The standardized and validated analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for quantifying PMA in urine. This technical guide serves as a comprehensive resource for professionals involved in toxicology research, occupational health, and drug development, providing the essential information for understanding and measuring this critical biomarker.

References

- 1. media.neliti.com [media.neliti.com]

- 2. scielo.br [scielo.br]

- 3. Benzene toxicokinetics in humans: exposure of bone marrow to metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. oem.bmj.com [oem.bmj.com]

- 8. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urinary S-phenylmercapturic acid as a key biomarker for measuring occupational exposure to low concentrations of benzene in Chinese workers: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of S-phenylmercapturic acid in urine as an indicator of exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary trans, trans-muconic acid and S-phenylmercapturic acid are indicative of exposure to urban benzene pollution during childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of free and total S-phenylmercapturic acid by HPLC/MS/MS in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdc.gov [cdc.gov]

- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 18. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

S-Phenylmercapturic Acid (SPMA): A Definitive Biomarker for Benzene Exposure—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, analysis, and application of S-Phenylmercapturic Acid (SPMA) as a specific and sensitive biomarker for benzene (B151609) exposure. Benzene, a known human carcinogen, undergoes a complex metabolic process, leading to the formation of various metabolites. Among these, SPMA has emerged as a reliable indicator of benzene uptake, even at low exposure levels. This document details the metabolic pathway of benzene to SPMA, provides in-depth experimental protocols for its quantification in urine, presents quantitative data from various exposure scenarios, and discusses the influence of genetic factors on its metabolism. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize SPMA in clinical, occupational, and environmental health studies.

Introduction to Benzene and the Need for a Specific Biomarker

Benzene is a ubiquitous environmental pollutant and a recognized human carcinogen, primarily targeting the hematopoietic system and causing conditions such as acute myeloid leukemia. Exposure to benzene can occur through various sources, including industrial emissions, vehicle exhaust, and cigarette smoke. Accurate assessment of benzene exposure is crucial for understanding its health risks and for developing effective preventative strategies. While several metabolites of benzene can be measured, S-Phenylmercapturic Acid (SPMA) is considered a highly specific biomarker because it is a downstream product of the detoxification pathway and is not known to be produced from other sources.

The Metabolic Pathway of Benzene to S-Phenylmercapturic Acid (SPMA)

The biotransformation of benzene into the water-soluble and excretable metabolite SPMA is a multi-step enzymatic process that primarily occurs in the liver. This pathway is a crucial detoxification mechanism.

2.1. Phase I: Metabolic Activation of Benzene

The initial and rate-limiting step in benzene metabolism is its oxidation to benzene oxide, a highly reactive electrophilic epoxide. This reaction is predominantly catalyzed by the cytochrome P450 mixed-function oxidase system, with cytochrome P450 2E1 (CYP2E1) being the primary enzyme involved, particularly at low benzene concentrations. Other isoforms, such as CYP2B1 and CYP2F, may also contribute to a lesser extent.

2.2. Phase II: Glutathione (B108866) Conjugation

Benzene oxide is a toxic intermediate that can bind to cellular macromolecules, including DNA, leading to genotoxicity. To mitigate this, benzene oxide undergoes detoxification through conjugation with the endogenous antioxidant, glutathione (GSH) . This reaction is catalyzed by glutathione S-transferases (GSTs) , with the theta 1 (GSTT1) and pi 1 (GSTP1) isoforms playing the most significant roles. The product of this conjugation is S-phenylglutathione.

2.3. The Mercapturic Acid Pathway

S-phenylglutathione is further processed through the mercapturic acid pathway to form SPMA, which is then excreted in the urine. This involves a series of enzymatic cleavages:

-

γ-Glutamyltransferase (GGT) removes the glutamyl residue from S-phenylglutathione, forming S-phenylcysteinylglycine.

-

A dipeptidase then cleaves the glycine (B1666218) residue, yielding S-phenylcysteine.

-

Finally, N-acetyltransferase (NAT) acetylates the amino group of S-phenylcysteine to form S-Phenylmercapturic Acid (SPMA).

The following diagram illustrates the complete metabolic pathway from benzene to SPMA.

Quantitative Data on Urinary SPMA Levels

The concentration of SPMA in urine is a reliable indicator of benzene exposure. The following tables summarize typical SPMA levels found in different populations and exposure scenarios.

Table 1: Urinary SPMA Concentrations in Non-Smokers and Smokers

| Population | Median SPMA (µg/g creatinine) | Reference(s) |

| Non-Smokers | 0.097 | |

| Smokers | 1.132 | |

| Non-Smokers | 1.99 | |

| Moderate Smokers | 3.61 |

Table 2: Urinary SPMA Concentrations in Occupationally Exposed Individuals

| Exposure Group | Airborne Benzene (mg/m³) (Median) | Urinary SPMA (µg/g creatinine) (Median) | Reference(s) |

| Control (Unexposed) | <0.024 | 0.38 | |

| Exposed Workers | 3.27 | 17.0 | |

| Junior High School Students (Bandung) | <0.092 ppm | 1.39 | |

| Non-smoking Petrochemical Workers | 0.0132 | 0.48 | |

| Non-smoking Exposed Workers | 0.0114 | 1.2 | |

| Shoe Home Industry Workers (Surabaya) | 11.43 ppm | 6.68 |

Experimental Protocols for SPMA Analysis

The quantification of SPMA in urine is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

4.1. Sample Preparation

A critical step in the analysis of urinary SPMA is the acid hydrolysis of its precursor, pre-S-phenylmercapturic acid (pre-SPMA). Pre-SPMA can be converted to SPMA under acidic conditions, and failure to account for this can lead to variability in results.

-

Urine Collection: Collect end-of-shift urine samples in sterile containers.

-

Internal Standard Spiking: Spike a known volume of urine (e.g., 1 mL) with a deuterated internal standard, such as SPMA-d5, to correct for matrix effects and variations in sample processing.

-

Acid Hydrolysis: Acidify the urine sample to a pH of approximately 2 by adding a strong acid (e.g., 9 M H₂SO₄). Incubate for a defined period (e.g., 10 minutes) to ensure complete conversion of pre-SPMA to SPMA.

-

pH Adjustment: Neutralize the sample to a suitable pH for solid-phase extraction.

-

Solid-Phase Extraction (SPE): Purify and concentrate the sample using a C18 SPE cartridge.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the prepared urine sample.

-

Wash the cartridge to remove interferences.

-

Elute the SPMA and internal standard with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

4.2. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 4 µm).

-

Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically in the range of 0.4-0.6 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

SPMA: m/z 238.1 → 109.1

-

SPMA-d5 (Internal Standard): m/z 243.0 → 114.1

-

-

Quantification: The concentration of SPMA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

-

The following diagram illustrates a typical experimental workflow for SPMA analysis.

Influence of Genetic Polymorphisms

Individual differences in the metabolism of benzene can be attributed to genetic polymorphisms in the enzymes involved in its biotransformation. Deletions in the genes encoding for GSTT1 and GSTM1 can significantly impact the efficiency of benzene oxide detoxification.

-

GSTT1-null genotype: Individuals with a homozygous deletion of the GSTT1 gene have a reduced capacity to conjugate benzene oxide with glutathione, which can lead to lower urinary SPMA levels for a given benzene exposure. This genotype has been shown to explain a significant portion of the variance in SPMA levels among individuals.

-

GSTM1-null genotype: While also involved in glutathione conjugation, the impact of the GSTM1-null genotype on SPMA levels is generally less pronounced than that of the GSTT1-null genotype.

The following diagram illustrates the influence of GSTT1 and GSTM1 genotypes on the formation of SPMA.

Conclusion

S-Phenylmercapturic acid is a highly specific and sensitive biomarker for assessing human exposure to benzene. Its formation via the well-characterized mercapturic acid pathway provides a direct link to benzene uptake. The analytical methods for its quantification are robust and well-established. Understanding the influence of factors such as smoking and genetic polymorphisms in GSTs is crucial for the accurate interpretation of SPMA data. This technical guide provides the foundational knowledge for the effective application of SPMA as a key biomarker in research, clinical diagnostics, and drug development, ultimately contributing to a better understanding and mitigation of the health risks associated with benzene exposure.

Genetic polymorphisms affecting Phenylmercapturic acid levels

An In-depth Technical Guide: Genetic Polymorphisms Affecting Phenylmercapturic Acid Levels

Introduction

S-Phenylmercapturic acid (PMA or SPMA) is a urinary metabolite of benzene (B151609) and is widely recognized as a specific biomarker for assessing low-level benzene exposure.[1][2] The metabolism of benzene, a known human carcinogen, is a complex process involving multiple enzymatic pathways.[3] Individual variability in the efficiency of these pathways can lead to significant differences in the levels of urinary metabolites, including PMA. This variability is often attributed to genetic polymorphisms in the genes encoding the metabolizing enzymes.

Understanding the influence of these genetic variations on PMA levels is critical for several reasons. For researchers and scientists, it allows for a more accurate interpretation of biomonitoring data and a better understanding of individual susceptibility to benzene-induced toxicity.[4] For drug development professionals, this knowledge is pertinent to understanding the metabolism of xenobiotics that share pathways with benzene and can inform the study of drug-metabolizing enzyme activities. This guide provides a comprehensive overview of the key genetic polymorphisms that affect PMA levels, details the experimental protocols used in their study, and presents quantitative data in a structured format.

The Metabolic Pathway of Benzene to this compound

Benzene is primarily metabolized in the liver. The process begins with the oxidation of benzene to benzene oxide, a reaction catalyzed by Cytochrome P450 enzymes, most notably CYP2E1.[5] Benzene oxide is a reactive epoxide that can follow several pathways:

-

It can be spontaneously rearranged to form phenol, which is then further metabolized.

-

It can be hydrolyzed by microsomal epoxide hydrolase (EPHX1) to benzene dihydrodiol.

-

Crucially for PMA formation, it can be conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by Glutathione S-Transferases (GSTs).[6]

This glutathione conjugate is then further processed through the mercapturic acid pathway. It is sequentially cleaved to a cysteine conjugate, which is then N-acetylated to form S-phenylmercapturic acid (PMA), the final product excreted in urine.[7] Other enzymes, such as NAD(P)H: quinone oxidoreductase (NQO1) and myeloperoxidase (MPO), are involved in the metabolism of downstream benzene metabolites like quinones, indirectly influencing the overall metabolic flux.[8][9]

Key Genetic Polymorphisms and Their Functional Impact

Several genes encoding the enzymes in the benzene metabolic pathway are polymorphic. These variations can alter enzyme activity or lead to a complete absence of the enzyme, thereby affecting an individual's capacity to metabolize benzene and produce PMA.

Glutathione S-Transferases (GSTs)

The GST superfamily is crucial for the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione.[6] Polymorphisms in GSTM1, GSTT1, and GSTP1 are of particular importance.

-

GSTM1 and GSTT1 : The most common and functionally significant polymorphisms in these genes are homozygous deletions, referred to as the GSTM10 (null) and GSTT10 (null) genotypes.[10] Individuals with these null genotypes lack any functional enzyme activity.[6][11] The frequency of these deletions varies significantly among different ethnic populations.[10]

-

GSTP1 : A common single nucleotide polymorphism (SNP) in GSTP1 is an A-to-G substitution at nucleotide 313 (rs1695), resulting in an isoleucine-to-valine substitution at codon 105 (Ile105Val). This change occurs in the substrate-binding site and can lead to decreased enzyme activity.[6][12]

Other Key Enzymes

-

Cytochrome P450 2E1 (CYP2E1) : This enzyme is responsible for the initial oxidation of benzene.[5] Several polymorphisms have been identified, including rs2031920 in the promoter region, which may alter transcriptional activity. However, studies on its effect on benzene metabolism have yielded inconsistent results.[3][9]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) : NQO1 detoxifies benzene-derived quinones. A C-to-T substitution at nucleotide 609 (rs1800566), known as NQO1*2, results in a proline-to-serine change (P187S) that leads to rapid degradation of the enzyme and negligible activity.[8] Individuals homozygous for the T/T genotype have no detectable NQO1 activity and show an increased risk of benzene hematotoxicity.[5]

-

Microsomal Epoxide Hydrolase (EPHX1) : EPHX1 detoxifies benzene oxide by converting it to a less reactive dihydrodiol. Two well-studied SNPs, Tyr113His (rs1051740) and His139Arg (rs2234922), have been shown to alter enzyme activity. The Tyr113His variant is associated with decreased activity, while the His139Arg variant is linked to increased activity.[9][13]

-

Myeloperoxidase (MPO) : MPO is involved in the activation of benzene metabolites in the bone marrow. A common G-to-A substitution in the promoter region (rs2333227) has been studied, but its effect on benzene metabolism and PMA levels is not consistently significant.[9][14]

Data Presentation: Quantitative Effects of Polymorphisms on PMA Levels

The following tables summarize the quantitative impact of key genetic polymorphisms on urinary PMA levels based on published studies.

Table 1: Effect of GST Polymorphisms on Urinary PMA Levels

| Gene | Polymorphism | Effect on PMA Levels | Quantitative Finding / Observation | Study Population |

|---|---|---|---|---|

| GSTT1 | Null (GSTT10/0) | Decreased | Individuals with the null genotype have ~50% lower PMA excretion compared to those with the positive genotype.[15] | Benzene-exposed workers |

| GSTT1 deletion explained 14.2–31.6% of the variance in PMA levels across different ethnic groups.[16] | Cigarette smokers | |||

| GSTT1-positive subjects had a higher proportion of PMA in urine metabolites than GSTT1-deficient subjects.[6] | Chemical factory workers | |||

| GSTM1 | Null (GSTM10/0) | Decreased / No significant effect | GSTM1 deletion explained a small (0.2%-2.4%) but significant portion of the variance in PMA levels.[16] | Cigarette smokers |

| Some studies report a significant effect, while others find the effect is compensated for by other GSTs.[9][15] | Benzene-exposed workers | |||

| GSTP1 | Ile105Val (rs1695) | Inconsistent / No significant effect | Five SNPs in GSTP1, including rs1695, showed a prominent association with changes in SPMA expression after air pollution exposure.[17] | Healthy subjects |

| | | | No significant main effects were detected for GSTP1 on PMA levels in one study.[9] | Benzene-exposed workers |

Table 2: Effect of Other Enzyme Polymorphisms on Urinary PMA Levels

| Gene | Polymorphism | Effect on PMA Levels | Quantitative Finding / Observation | Study Population |

|---|---|---|---|---|

| NQO1 | NQO1*2 (rs1800566) | Affected | NQO1*2 polymorphism significantly affected levels of all five major benzene metabolites, including PMA.[9] | Benzene-exposed workers |

| Individuals with the T/T genotype have negligible enzyme activity, increasing susceptibility to benzene toxicity, which can alter metabolite profiles.[8][18] | Benzene-exposed workers | |||

| EPHX1 | Tyr113His (rs1051740) / His139Arg (rs2234922) | Affected | EPHX1 polymorphisms (rs1051740 or rs2234922) were found to significantly affect PMA and catechol levels.[9] | Benzene-exposed workers |

| The Tyr113His variant decreases enzyme activity by ~40%, while His139Arg increases it by ~25%, potentially shifting the balance of benzene oxide metabolism away from or towards the PMA pathway.[13] | N/A (Functional study) | |||

| CYP2E1 | rs2031920 | Affected | This polymorphism affected most benzene metabolites, but the relationship can be complex and interact with exposure levels.[9] | Benzene-exposed workers |

| MPO | rs2333227 | No significant effect | No significant effects were detected for MPO polymorphisms on PMA levels in a large study of exposed workers.[9] | Benzene-exposed workers |

Experimental Protocols

Investigating the association between genetic polymorphisms and PMA levels involves two main components: genotyping the subjects to identify their genetic variants and quantifying the PMA levels in their biological samples (typically urine).

Methodologies for Genotyping

-

Multiplex Polymerase Chain Reaction (PCR) : This is the most common method for determining GSTM1 and GSTT1 null genotypes.[12][19]

-

Principle : Primers for GSTM1, GSTT1, and an internal control gene (e.g., β-globin or CYP1A1) are included in a single PCR reaction.

-

Protocol : Genomic DNA is amplified. The PCR products are then separated by size using agarose (B213101) gel electrophoresis. The presence or absence of a band corresponding to the GSTM1 or GSTT1 gene product indicates a positive or null genotype, respectively. The internal control band confirms the success of the PCR reaction.[20][21]

-

-

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) : This method is widely used for genotyping SNPs like GSTP1 Ile105Val and NQO1 C609T.[22][23]

-

Principle : A specific region of the gene containing the SNP is amplified via PCR. The resulting PCR product is then digested with a restriction enzyme that recognizes and cuts only one of the alleles.

-

Protocol : Following digestion, the fragments are separated by gel electrophoresis. The resulting banding pattern (e.g., one uncut band, two cut bands, or all three) reveals the individual's genotype (homozygous wild-type, homozygous mutant, or heterozygous).[13]

-

-

Real-Time PCR with Melting Curve Analysis or Probes : This is a higher-throughput method for genotyping.

-

Principle :

-

Melting Curve Analysis : Used for GSTM1/GSTT1 null genotyping, this method relies on multiplex real-time PCR with a fluorescent dye like SYBR Green I. Different gene products will have distinct melting temperatures (Tm), allowing for their simultaneous detection.[10][24]

-

TaqMan® Assays : Used for SNPs, this method employs allele-specific fluorescently labeled probes that bind to the target DNA during PCR. The specific fluorescence detected indicates which alleles are present.[16]

-

-

Protocol : The reaction is run on a real-time PCR instrument, and genotypes are determined automatically by the software based on the fluorescence data.

-

Methodologies for PMA Quantification

Urinary PMA is often measured in conjunction with its precursor, pre-PMA, which can be converted to PMA under acidic conditions. The pH of sample preparation is a critical variable that can lead to differences in reported PMA concentrations between methods.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for PMA quantification due to its high specificity and sensitivity.[2][25]

-

Principle : PMA is separated from other urine components using high-performance liquid chromatography (HPLC) and then detected by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific mass-to-charge ratio (m/z) transition for PMA and its isotopically labeled internal standard (e.g., PMA-d5).

-

Protocol : Urine samples are typically prepared using hydrolysis (to convert pre-PMA to PMA), followed by an extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.[2][25] The extract is then injected into the LC-MS/MS system for analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : An older but still reliable method for PMA measurement.[26]

-

Principle : Similar to LC-MS/MS, but uses gas chromatography for separation. This requires the analyte to be volatile.

-

Protocol : PMA must undergo a derivatization step to make it volatile before injection into the GC-MS. Sample preparation is often more extensive than for LC-MS/MS.[26]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) : A high-throughput immunoassay method.

-

Principle : This method uses antibodies specific to PMA in a competitive assay format. PMA in the sample competes with a labeled PMA conjugate for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of PMA in the sample.

-

Protocol : ELISA kits are commercially available. The method is rapid and cost-effective for screening large numbers of samples, but it can have lower specificity and a higher rate of false positives compared to mass spectrometry methods. Positive results are often confirmed by LC-MS/MS or GC-MS.[26]

-

Conclusion and Implications

Genetic polymorphisms in benzene-metabolizing enzymes, particularly GSTT1, GSTM1, NQO1, and EPHX1, significantly influence urinary PMA levels.[9][27] The GSTT1 null genotype is consistently associated with a substantial decrease in PMA excretion, making it a critical factor to consider in biomonitoring studies.[15] The effects of GSTM1, NQO1, and EPHX1 are also significant, while the roles of GSTP1, CYP2E1, and MPO appear to be less pronounced or more dependent on interactions with other factors.[9]

For researchers and public health professionals, accounting for these genotypes can reduce inter-individual variability in biomonitoring data, leading to more accurate exposure assessments and a better characterization of dose-response relationships for benzene toxicity. For those in drug development, understanding the functional impact of these common polymorphisms is essential, as these same enzymes are often involved in the metabolism and detoxification of pharmaceutical compounds. This knowledge can aid in predicting metabolic profiles, understanding adverse drug reactions, and advancing the principles of personalized medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scielo.br [scielo.br]

- 3. Benzene, cytochrome, carcinogenesis: A topic in preventive toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NQO1, MPO, CYP2E1, GSTT1 and GSTM1 polymorphisms and biological effects of benzene exposure--a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. NAD(P)H:quinone oxidoreductase (NQO1) polymorphism, exposure to benzene, and predisposition to disease: a HuGE review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. superfund.berkeley.edu [superfund.berkeley.edu]

- 10. Simultaneous Genotyping of GSTT1 and GSTM1 Null Polymorphisms by Melting Curve Analysis in Presence of SYBR Green I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Polymorphisms in Glutathione S-Transferase (GST) Gene and Their Correlation with Toxicity of Chemotherapy in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absence of GSTT1 and polymorphisms in GSTP1 and TP53 are associated with the incidence of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the Association between Genetic Polymorphism of Microsomal Epoxide Hydrolase and Primary Brain Tumor Incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polymorphisms in the myeloperoxidase gene locus are associated with acute kidney injury-related outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of genetic polymorphism on t,t-MA/S-PMA ratio in 301 benzene exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzene Uptake and Glutathione S-transferase T1 Status as Determinants of S-Phenylmercapturic Acid in Cigarette Smokers in the Multiethnic Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. [Genetic polymorphisms of NQO1, GSTT1, GSTM1 and susceptibility to chronic benzene poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Association Study of Glutathione S-transferases Gene Polymorphisms (GSTM1 and GSTT1) with Ulcerative Colitis and Crohn's Disease in the South of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Relevance of Polymorphism of Glutathione S-Transferase Genes (GSTM1 and GSTT1) in Diabetic Retinopathy and Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genotype of Null Polymorphisms in Genes GSTM1, GSTT1, CYP1A1, and CYP1A1*2A (rs4646903 T>C)/CYP1A1*2C (rs1048943 A>G) in Patients with Larynx Cancer in Southeast Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Association between polymorphism of GSTP1, GSTT1, GSTM1 and CYP2E1 genes and susceptibility to benzene-induced hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Missense Genetic Polymorphisms of Microsomal (EPHX1) and Soluble Epoxide Hydrolase (EPHX2) and Their Relation to the Risk of Large Artery Atherosclerotic Ischemic Stroke in a Turkish Population - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simultaneous genotyping of GSTT1 and GSTM1 null polymorphisms by melting curve analysis in presence of SYBR Green I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Association between GST genetic polymorphism and dose-related production of urinary benzene metabolite markers, trans, trans-muconic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylmercapturic Acid: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercapturic acid (PMA), chemically known as S-phenyl-N-acetyl-L-cysteine, is a crucial biomarker in the fields of toxicology and occupational health.[1][2] It is a urinary metabolite of benzene (B151609), a ubiquitous environmental pollutant and a known human carcinogen.[1][2] The quantification of this compound in urine provides a specific and sensitive measure of benzene exposure, making it an invaluable tool for monitoring both occupational and environmental exposures to this hazardous chemical.[3][4] This technical guide provides an in-depth overview of the discovery of this compound, its chemical properties, and detailed methodologies for its analysis.

Discovery and Historical Context

The discovery of mercapturic acids dates back to 1879, when Baumann and Preuss, as well as Jaffe, independently reported the isolation of these compounds from the urine of dogs that had been administered bromobenzene (B47551) and chlorobenzene.[5] These researchers identified a new class of sulfur-containing metabolites, which they termed "mercapturic acids."[5] While these initial studies did not specifically involve benzene, they laid the fundamental groundwork for understanding the metabolic fate of aromatic hydrocarbons.

The specific identification of this compound as a metabolite of benzene came later with the advancement of analytical techniques. It was established that benzene is metabolized in the body to reactive intermediates, which are then detoxified through conjugation with glutathione (B108866), ultimately leading to the formation and excretion of this compound in the urine.[6] This discovery was pivotal in establishing this compound as a specific biomarker for benzene exposure.

Chemical Properties

This compound is a derivative of the amino acid cysteine. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | S-phenyl-N-acetyl-L-cysteine | [1] |

| Synonyms | N-Acetyl-S-phenyl-L-cysteine, PMA | [1][2] |

| CAS Number | 4775-80-8 | [2] |

| Molecular Formula | C₁₁H₁₃NO₃S | [1] |

| Molecular Weight | 239.29 g/mol | [1] |

| Melting Point | 110-112 °C | [7] (from ChemBK) |

| Solubility | Soluble in DMSO and ethanol. | [2] |

| Appearance | White to off-white solid |

Metabolic Pathway of Benzene to this compound

The formation of this compound is a multi-step enzymatic process that primarily occurs in the liver. This pathway represents a major detoxification route for benzene.

The metabolic conversion of benzene to this compound begins with the oxidation of benzene to benzene oxide, a reaction catalyzed by cytochrome P450 enzymes (CYP2E1).[6][8] Benzene oxide is a reactive electrophilic intermediate. This intermediate can then be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).[6][8] The resulting glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, yielding S-phenyl-L-cysteine. Finally, S-phenyl-L-cysteine is N-acetylated by N-acetyltransferase to form S-phenylmercapturic acid, which is then excreted in the urine.[6]

It is important to note that a precursor to this compound, pre-phenylmercapturic acid (pre-PMA), is also formed and can be converted to PMA under acidic conditions.[8] This is a critical consideration in the analytical methods for PMA quantification.

Figure 1: Metabolic pathway of benzene to S-phenylmercapturic acid.

Experimental Protocols for the Determination of this compound in Urine

The quantification of this compound in urine is typically performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. Below are detailed methodologies for LC-MS/MS and GC-MS analysis.

LC-MS/MS Method for this compound Analysis

This protocol is adapted from a validated method for the quantification of this compound in human urine.[9]

4.1.1. Materials and Reagents

-

S-phenylmercapturic acid (PMA) standard

-

S-phenylmercapturic acid-d5 (PMA-d5) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial)

-

Methyl-tert-butyl ether (MTBE)

-

Ultrapure water

4.1.2. Sample Preparation

-

To 500 µL of urine sample in a polypropylene (B1209903) tube, add 50 µL of PMA-d5 internal standard solution (1 µg/mL in methanol).

-

Add 50 µL of 95% acetic acid to facilitate the conversion of pre-PMA to PMA.

-

Add 3 mL of MTBE, vortex for 10 minutes, and then centrifuge at 3400 rpm for 5 minutes.

-

Transfer 2.6 mL of the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a vacuum at 45 °C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (see below) and vortex for 30 seconds.

-

Inject a 25 µL aliquot into the LC-MS/MS system.[9]

4.1.3. Chromatographic and Mass Spectrometric Conditions

-

LC Column: Ascentis Express C18 (150 x 4.6 mm, 2.7 µm)

-

Mobile Phase A: 0.5% acetic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-2 min: 90% A

-

2-5 min: Linear gradient to 40% A

-

5-6 min: Hold at 40% A

-

6-7.5 min: Return to 90% A

-

7.5-13 min: Re-equilibration

-

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

PMA: m/z 238 → 109.1 (quantitation)

-

PMA-d5: m/z 243 → 114.1 (quantitation)[9]

-

4.1.4. Method Validation Summary

| Parameter | Result | Reference |

| Linearity Range | 0.5 - 500 ng/mL | [9] |

| Correlation Coefficient (r) | > 0.99 | [9] |

| Accuracy | 91.4 - 105.2% | [9] |

| Precision (CV%) | 4.73 - 9.96% | [9] |

| LOD | 0.05 µg/mL | [9] |

| LOQ | 0.19 µg/mL | [9] |

Experimental Workflow Diagram

Figure 2: Experimental workflow for LC-MS/MS analysis of this compound.

GC-MS Method for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of this compound, though it often requires a derivatization step to increase the volatility of the analyte.[10][11]

4.3.1. Sample Preparation and Derivatization

-

Acidify the urine sample to convert pre-PMA to PMA.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Evaporate the extract to dryness.

-

Derivatize the dried extract, for example, by esterification of the carboxylic acid group and/or acylation of the amine group, to make the molecule more volatile and amenable to GC analysis. Common derivatizing agents include diazomethane (B1218177) or silylating agents.[12]

4.3.2. GC-MS Conditions

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized PMA from other matrix components.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or ion trap.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized PMA for enhanced sensitivity and specificity.

Quantitative Data on this compound Excretion

The concentration of this compound in urine is a reliable indicator of benzene exposure from various sources, including occupational settings and tobacco smoke.

This compound Levels in Smokers vs. Non-Smokers

Tobacco smoke is a significant source of benzene exposure for the general population.[8] Consequently, smokers exhibit significantly higher levels of urinary this compound compared to non-smokers.

| Population | Mean/Median Urinary this compound (µg/g creatinine) | Reference |

| Smokers | 1.71 (mean) | [13] |

| Non-Smokers | 0.94 (mean) | [13] |

| Smokers | 9.1 (mean) | [2] |

| Non-Smokers | 4.8 (mean) | [2] |

This compound Levels in Occupational Exposure

In occupational settings where workers are exposed to benzene, urinary this compound levels are significantly elevated and correlate with the intensity of exposure.

| Benzene Exposure Level (ppm) | Mean Urinary this compound (µg/g creatinine) | Reference |

| < 0.15 (8-hour TWA) | 48.5 (end of shift) | [3] |

| 0.07 - 1.13 (12-hour TWA) | 70.9 (end of shift) | [3] |

| Up to 210 | ~6400 (calculated for 100 ppm exposure) | [14] |

Conclusion

This compound is a well-established and highly specific biomarker of benzene exposure. Its discovery and the subsequent development of sensitive analytical methods for its quantification have been instrumental in advancing our understanding of benzene metabolism and in the implementation of effective biological monitoring programs. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working in toxicology, occupational health, and related fields. The continued refinement of analytical techniques will further enhance our ability to assess low-level benzene exposures and their potential health risks.

References